molecular formula C7H4BrF2NO2 B2640860 1-Bromo-4-fluoro-2-fluoromethyl-6-nitrobenzene CAS No. 1807004-68-7

1-Bromo-4-fluoro-2-fluoromethyl-6-nitrobenzene

Cat. No.: B2640860
CAS No.: 1807004-68-7
M. Wt: 252.015
InChI Key: WEKWDPGOOWDLEF-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-2-fluoromethyl-6-nitrobenzene is an organic compound with the molecular formula C7H4BrF2NO2. It is a derivative of benzene, featuring bromine, fluorine, fluoromethyl, and nitro functional groups.

Preparation Methods

The synthesis of 1-Bromo-4-fluoro-2-fluoromethyl-6-nitrobenzene typically involves multi-step organic reactions. One common method is the bromination of fluorobenzene derivatives in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale bromination processes with optimized reaction parameters to achieve efficient production .

Chemical Reactions Analysis

1-Bromo-4-fluoro-2-fluoromethyl-6-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

Common reagents used in these reactions include palladium catalysts for coupling reactions and hydrogen gas for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-4-fluoro-2-fluoromethyl-6-nitrobenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-fluoro-2-fluoromethyl-6-nitrobenzene involves its interaction with specific molecular targets. In pharmaceutical applications, it may interact with enzymes or receptors to exert its effects. The exact pathways and molecular targets depend on the specific application and the structure of the final product derived from this compound .

Comparison with Similar Compounds

Properties

IUPAC Name

2-bromo-5-fluoro-1-(fluoromethyl)-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO2/c8-7-4(3-9)1-5(10)2-6(7)11(12)13/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKWDPGOOWDLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CF)Br)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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